Mononitrosocaffeidine

説明

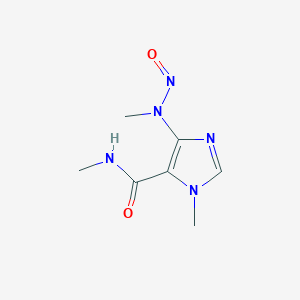

Structure

3D Structure

特性

IUPAC Name |

N,3-dimethyl-5-[methyl(nitroso)amino]imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O2/c1-8-7(13)5-6(12(3)10-14)9-4-11(5)2/h4H,1-3H3,(H,8,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJMGYAIELXOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CN1C)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040238 | |

| Record name | N,1-Dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145438-96-6 | |

| Record name | Mononitrosocaffeidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145438966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,1-Dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,1-dimethyl-4-[methyl(nitroso)amino]-1H-imidazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONONITROSOCAFFEIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NAF53098A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mononitrosocaffeidine: A Technical Guide to its Discovery, Chemistry, and Carcinogenic Profile

Abstract

This technical guide provides a comprehensive overview of Mononitrosocaffeidine (MNC), a carcinogenic N-nitroso compound derived from caffeine. The discovery of MNC is intrinsically linked to epidemiological investigations into the high incidence of gastrointestinal cancers in the Kashmir region, where unique dietary practices facilitate its formation. This document details the historical context of its discovery, its chemical synthesis and characterization, and delves into its biological activities, with a particular focus on its metabolic activation and the subsequent mechanism of carcinogenicity. This guide is intended for researchers, scientists, and professionals in the fields of toxicology, oncology, and drug development, offering a consolidated resource of current knowledge and experimental protocols.

Introduction and Historical Context

The story of Mononitrosocaffeidine (MNC) begins not in a laboratory focused on synthetic chemistry, but in the field of epidemiology, investigating alarming cancer rates. A high incidence of esophageal and stomach cancers in Kashmir, India, prompted researchers to explore local dietary habits for potential etiological agents.[1] This investigation led to a peculiar and widely consumed beverage: salted tea, or "noon chai." The traditional preparation of this tea involves boiling green tea leaves with sodium bicarbonate, which creates an alkaline environment.[1] This alkaline hydrolysis of caffeine, a major component of tea, was found to produce a unique degradation product: caffeidine.[2]

Subsequent in vitro studies demonstrated that under acidic conditions, such as those found in the human stomach, caffeidine readily undergoes nitrosation in the presence of nitrite to form N-nitroso compounds, namely Mononitrosocaffeidine (MNC) and Dinitrosocaffeidine (DNC).[2] This discovery provided a plausible link between the consumption of salted tea and the high prevalence of gastrointestinal cancers in the region, positioning MNC as a significant subject of toxicological and carcinogenic research.

Chemical Synthesis and Characterization

The generation of MNC for research purposes necessitates a clear and reproducible synthetic pathway. The process begins with the alkaline hydrolysis of caffeine to produce the precursor, caffeidine.

Synthesis of Caffeidine Nitrate

The initial step involves the conversion of caffeine to caffeidine nitrate. This protocol is adapted from the methodologies described in the literature.[1]

Experimental Protocol: Synthesis of Caffeidine Nitrate

-

Reaction Setup: In a suitable reaction vessel, suspend caffeine in an aqueous solution of sodium hydroxide.

-

Hydrolysis: Stir the suspension at room temperature for approximately 48 hours. The progress of the hydrolysis can be monitored by the dissolution of caffeine, resulting in a clear solution.

-

Precipitation: Cool the reaction mixture in an ice bath. Slowly add nitric acid to the cooled solution to precipitate caffeidine nitrate.

-

Isolation: Collect the precipitate by vacuum filtration and wash with a small volume of cold water.

-

Drying: Dry the collected white powder in a vacuum oven at 60°C for 48 hours. The decomposition point of caffeidine nitrate is reported to be 165°C.[1]

Figure 1: Workflow for the synthesis of Caffeidine Nitrate from Caffeine.

Synthesis of Mononitrosocaffeidine (MNC)

With caffeidine nitrate in hand, the subsequent nitrosation reaction yields MNC.

Experimental Protocol: Synthesis of Mononitrosocaffeidine

-

Reaction Setup: Suspend caffeidine nitrate in water and cool the suspension in an ice bath.

-

Nitrosation: Simultaneously add aqueous solutions of sodium nitrite and hydrochloric acid to the cooled suspension. It is crucial to maintain a pH of 2-3 during the reaction.

-

Extraction: After the reaction is complete, extract the product from the aqueous solution using an appropriate organic solvent, such as dichloromethane.

-

Purification: The crude MNC can be purified using column chromatography on silica gel.[3] The choice of eluent will depend on the polarity of the impurities, but a gradient of hexane and ethyl acetate is a common starting point for the purification of N-nitroso compounds. Recrystallization from a suitable solvent system, such as ethanol/water, can be employed for further purification.[4]

-

Characterization: Confirm the identity and purity of the synthesized MNC using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 2: Workflow for the synthesis and purification of Mononitrosocaffeidine.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of MNC is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₅O₂ | PubChem[1] |

| Molecular Weight | 197.19 g/mol | PubChem[1] |

| IUPAC Name | N,1-dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamide | PubChem[1] |

| CAS Number | 145438-96-6 | PubChem[1] |

| SMILES | CNC(=O)C1=C(N=CN1C)N(C)N=O | PubChem[1] |

| ¹H NMR | Data available | PubChem[1] |

| GC-MS | Data available | PubChem[1] |

Note: Detailed interpretation of the NMR and mass spectra should be performed by comparing experimental data with reference spectra and through structural analysis.

Biological Activity and Carcinogenicity

While its dinitroso counterpart, DNC, is a direct-acting mutagen, MNC has been shown to be non-mutagenic in various Salmonella typhimurium tester strains and does not induce DNA single-strand breaks in rat hepatocytes in vitro.[5] However, this lack of in vitro mutagenicity belies its potent in vivo carcinogenicity.

Chronic oral administration of MNC to BD-IX rats resulted in the induction of tumors, with a striking organ specificity for the nasal cavity.[6] The tumors were predominantly diagnosed as neuroepitheliomas of the olfactory epithelium and squamous cell carcinomas.[6] The acute LD50 of MNC in rats was determined to be approximately 1300 mg/kg body weight.[6]

Mechanism of Carcinogenicity: The Role of Metabolic Activation

The carcinogenicity of many N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[7] In the case of MNC, in vitro studies have shown that it produces formaldehyde upon incubation with an S9 fraction, which contains a mixture of metabolic enzymes including CYPs.[5]

Metabolic Activation in the Nasal Mucosa

The nasal mucosa is a primary site of metabolism for many inhaled xenobiotics and is known to express a variety of CYP isozymes, including members of the CYP1A, CYP2A, CYP2B, CYP2C, and CYP3A families.[5][6] While the specific CYP isozymes responsible for the metabolism of MNC have not been definitively identified, the high metabolic capacity of the nasal epithelium for other N-nitrosamines suggests a local activation of MNC.[5] This localized metabolic activation within the target tissue is a critical factor in its organ-specific carcinogenicity.

Figure 3: Proposed metabolic activation pathway of Mononitrosocaffeidine in the nasal mucosa.

The Role of Formaldehyde and DNA Adduct Formation

Formaldehyde is a known human carcinogen that primarily induces nasal tumors in rats upon inhalation.[6][8] It is a highly reactive molecule that can form DNA adducts, such as N²-hydroxymethyl-dG, and DNA-protein crosslinks.[6][9] The formation of these adducts is a critical initiating event in carcinogenesis.[9] The production of formaldehyde from the metabolic activation of MNC within the nasal mucosa provides a direct mechanistic link to its observed carcinogenicity in this tissue. The sustained formation of DNA adducts can lead to mutations, genomic instability, and ultimately, the development of cancer.

Potential Downstream Signaling Pathways

While the precise signaling pathways dysregulated by MNC-induced carcinogenesis have not been elucidated, the involvement of key oncogenic pathways, such as the Ras signaling cascade, is a plausible hypothesis. The Ras family of small GTPases are central regulators of cell proliferation, survival, and differentiation, and mutations in Ras genes are frequently found in human cancers.[2] Carcinogen-induced DNA damage can lead to mutations in critical genes like Ras, resulting in the constitutive activation of downstream pro-proliferative pathways, including the RAF-MEK-ERK and PI3K-AKT pathways.[2] Further research is warranted to investigate the mutational status of Ras and the activation state of its downstream effectors in MNC-induced nasal tumors.

Conclusion and Future Directions

The discovery of Mononitrosocaffeidine as a caffeine-derived carcinogen highlights the profound impact of dietary practices and food preparation methods on human health. While significant progress has been made in understanding its synthesis and carcinogenic potential, several key areas require further investigation. Future research should focus on:

-

Detailed Pharmacokinetics and Metabolism: Elucidating the specific CYP isozymes responsible for MNC metabolism in the nasal mucosa and determining its pharmacokinetic profile.

-

Identification of Specific DNA Adducts: Characterizing the precise DNA adducts formed from MNC and formaldehyde in nasal tissue to better understand the mutational signatures associated with its carcinogenicity.

-

Elucidation of Signaling Pathways: Investigating the downstream signaling cascades, such as the Ras pathway, that are dysregulated during MNC-induced tumorigenesis.

A deeper understanding of these molecular mechanisms will be crucial for developing effective strategies for risk assessment and potential interventions related to exposure to this and other dietary carcinogens.

References

-

Nishikawa, A., et al. (2021). A comprehensive review of mechanistic insights into formaldehyde-induced nasal cavity carcinogenicity. Regulatory Toxicology and Pharmacology, 122, 104937. [Link]

-

PubChem. (n.d.). Mononitrosocaffeidine. National Center for Biotechnology Information. Retrieved from [Link]

- Erdinger, L., et al. (1994). Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosocaffeidine and dinitrosocaffeidine. Mutation Research/Genetic Toxicology, 324(3-4), 101-108.

-

Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5109. [Link]

- Jackson, K. D., et al. (2018). Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. International journal of molecular sciences, 19(8), 2367.

- Yang, Z., & Wu, Q. (2024). RAS signaling in carcinogenesis, cancer therapy and resistance mechanisms.

- Siddiqi, M., et al. (1991). Caffeine-derived N-nitroso compounds--I: Nitrosatable precursors from caffeine and their potential relevance in the etiology of oesophageal and gastric cancers in Kashmir, India. Carcinogenesis, 12(11), 2051-2054.

- Monticello, T. M., et al. (1996). Correlation of regional and nonlinear formaldehyde-induced nasal cancer with proliferating populations of cells. Cancer Research, 56(5), 1012-1022.

- Donahue, E., et al. (2022). Ras signaling through RASSF proteins. Genes & Cancer, 13, 56-67.

- Koliandris, A. L., et al. (2018). Cytochrome P450-mediated drug metabolizing activity in the nasal mucosa. European Journal of Pharmaceutical Sciences, 111, 443-452.

- Lu, K., et al. (2011). Distribution of DNA adducts caused by inhaled formaldehyde is consistent with induction of nasal carcinoma but not leukemia. Toxicological Sciences, 124(2), 381-391.

Sources

- 1. Ras signaling through RASSF proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RAS signaling in carcinogenesis, cancer therapy and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Research Portal [iro.uiowa.edu]

- 6. A comprehensive review of mechanistic insights into formaldehyde-induced nasal cavity carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Distribution of DNA adducts caused by inhaled formaldehyde is consistent with induction of nasal carcinoma but not leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Mononitrosocaffeidine: Synthesis, Structure, and Biological Implications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mononitrosocaffeidine (MNC) is an N-nitroso compound derived from caffeidine, a hydrolysis product of caffeine.[1][2] This molecule has garnered significant scientific interest due to its identification in certain beverages consumed in regions with a high incidence of esophageal and gastric cancers, such as Kashmir, India.[1][3] While caffeine itself is not considered carcinogenic, its degradation and subsequent nitrosation under specific conditions can yield compounds with potent biological activity.[4] This guide provides a comprehensive technical overview of Mononitrosocaffeidine, detailing its chemical structure, validated synthesis protocols, physicochemical properties, and the current understanding of its carcinogenic potential and mechanism of action. Particular emphasis is placed on the experimental methodologies required for its synthesis and the contrasting biological activities observed between MNC and its related derivative, dinitrosocaffeidine.

Chemical Identity and Physicochemical Properties

Mononitrosocaffeidine is an asymmetric nitrosamine characterized by an imidazole core.[5] Its formal chemical name is N,1-dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamide.[6] The presence of the N-nitroso group is central to its chemical reactivity and biological activity.

1.1. Chemical Structure

The molecular structure of Mononitrosocaffeidine is confirmed by various spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[1]

-

Molecular Formula: C₇H₁₁N₅O₂[6]

-

IUPAC Name: N,1-dimethyl-4-(methylnitrosoamino)-1H-imidazole-5-carboxamide[6]

-

CAS Number: 145438-96-6[6]

1.2. Physicochemical Data

A summary of the key physicochemical properties of Mononitrosocaffeidine is presented below. These values are critical for experimental design, including solvent selection and dosage calculations.

| Property | Value | Source |

| Molecular Weight | 197.195 g/mol | [8] |

| Density | 1.36 g/cm³ | [8] |

| Boiling Point (Est.) | 516.2°C at 760 mmHg | [8] |

| Flash Point (Est.) | 266°C | [8] |

| LogP (Est.) | 0.47210 | [8] |

| Vapour Pressure (Est.) | 9.22E-11 mmHg at 25°C | [8] |

Synthesis and Characterization

The synthesis of Mononitrosocaffeidine is a two-stage process that begins with the parent compound, caffeine. The overall workflow involves the alkaline hydrolysis of caffeine to produce the intermediate, caffeidine, followed by a controlled nitrosation reaction.[1][9]

2.1. Experimental Protocol: Synthesis of Caffeidine Nitrate (Intermediate)

This protocol describes the hydrolysis of caffeine to yield the direct precursor for nitrosation. The choice of strong base (NaOH) is critical for cleaving the pyrimidine ring of the caffeine molecule.

-

Reagent Preparation: Prepare a solution of sodium hydroxide (206 g, 5.15 mol) in 2.6 L of water.

-

Reaction Setup: Suspend caffeine (500 g, 2.58 mol) in the sodium hydroxide solution in a suitable reaction vessel.

-

Hydrolysis: Stir the suspension vigorously at room temperature for 48 hours. The reaction is complete when the suspension turns into a clear, colorless solution.[1]

-

Precipitation: Cool the reaction mixture in an ice bath. Slowly add 560 mL of 65% nitric acid to the cooled solution to precipitate the product.

-

Isolation: Continue stirring for one hour after acid addition. Collect the white precipitate by suction filtration and wash it with a small volume of cold water.

-

Drying: Dry the product, Caffeidine Nitrate, in a vacuum oven at 60°C for 48 hours. The expected yield is approximately 38.5%.[1]

2.2. Experimental Protocol: Synthesis of Mononitrosocaffeidine

This step involves the specific introduction of a nitroso group onto the caffeidine molecule. Maintaining a low pH is essential for the formation of the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite.

-

Reagent Preparation:

-

Prepare a solution of sodium nitrite (110 g, 1.6 mol) in 160 mL of water.

-

Prepare a 100 mL solution of 18.5% hydrochloric acid.

-

-

Reaction Setup: Suspend Caffeidine Nitrate (184.8 g, 0.8 mol) in 800 mL of water and cool the suspension in an ice bath.

-

Nitrosation: Add the sodium nitrite solution and the hydrochloric acid solution simultaneously and dropwise to the cooled caffeidine nitrate suspension. Crucially, maintain the reaction pH between 2 and 3 throughout the addition. [1]

-

Isolation and Purification: The resulting Mononitrosocaffeidine can be isolated and purified using standard organic chemistry techniques such as extraction and crystallization.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry, comparing the obtained data with published values.[1]

Biological Activity and Toxicological Profile

Mononitrosocaffeidine is primarily investigated for its role as a potential carcinogen.[2] Its formation from caffeine, a widely consumed substance, raises significant public health questions, especially in populations with specific dietary habits that may promote its endogenous formation.[5][10]

3.1. Carcinogenicity

Chronic oral administration of Mononitrosocaffeidine to BD-IX rats has been shown to induce malignant tumors with distinct organ specificity.[1]

-

Tumor Location: A high percentage (93.9–100%) of malignant tumors were localized in the nasal cavity.[1]

-

Histology: The tumors were diagnosed as neuroepitheliomas of the olfactory epithelium (olfactory neuroblastomas) and squamous cell carcinomas.[1]

-

Acute Toxicity: The acute LD₅₀ in rats was determined to be approximately 1300 mg/kg body weight.[1][2]

This is in stark contrast to its parent compound, caffeine, which is not considered carcinogenic, and its derivative, dinitrosocaffeidine (DNC), which primarily induces squamous cell carcinoma of the forestomach in the same animal model.[1][4]

3.2. Genotoxicity and Mutagenicity

Interestingly, despite its carcinogenic properties in animal models, Mononitrosocaffeidine does not exhibit direct mutagenic or genotoxic effects in standard assays.

-

Ames Test: MNC failed to show mutagenicity in various Salmonella typhimurium tester strains (TA100, TA1535, TA102, TA98, TA1537), both with and without metabolic activation (S9).[2][11]

-

DNA Damage: It did not induce DNA single-strand breaks in primary rat hepatocytes.[11]

This suggests that the carcinogenicity of MNC is not mediated by a direct mutagenic mechanism but likely involves metabolic activation to a reactive species that initiates tumorigenesis.

3.3. Proposed Mechanism of Action

The carcinogenicity of MNC is hypothesized to proceed through metabolic activation. The proposed pathway involves enzymatic demethylation, leading to a reactive intermediate that can interact with cellular macromolecules like DNA and proteins.[4]

This pathway underscores a critical concept in chemical toxicology: a compound may not be intrinsically harmful but can be converted into a carcinogen by the body's own metabolic processes. Research has focused on identifying these active metabolites, such as N, 1-methyl-4(N-methyl-N-nitrosamino)-imidazole-5-carboxylic acid (MNIC), to better understand the initiation of carcinogenesis.[4]

Conclusion and Future Directions

Mononitrosocaffeidine serves as a compelling case study in food-derived carcinogenesis. It highlights how processing and preparation of common dietary staples can lead to the formation of potent carcinogens. While MNC itself is not directly mutagenic in standard tests, its powerful and specific carcinogenicity in animal models points to a complex mechanism of metabolic activation.

For researchers and drug development professionals, the study of MNC offers several key insights:

-

Metabolic Activation: It is a clear example of a procarcinogen, emphasizing the need to assess metabolic pathways in toxicological screening.

-

Structure-Activity Relationships: The differing organ specificities of MNC (nasal cavity) and DNC (forestomach) provide a valuable model for studying how small structural changes in N-nitroso compounds can drastically alter their biological targets.[1]

-

Risk Assessment: The potential for endogenous formation of MNC from caffeine hydrolysis products necessitates further investigation into dietary habits and their association with cancer risk.[5]

Future research should focus on unequivocally identifying the reactive metabolites of MNC, elucidating the specific enzymatic pathways responsible for its activation, and determining the relevance of these findings to human populations.

References

-

Bhide, S. V., Kulkarni, J. R., Nair, U. J., Spiegelhalder, B., & Preussmann, R. (1991). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Carcinogenesis, 12(11), 2189-2192. [Link]

-

Kumar, R., Wacker, C. D., Mende, P., Spiegelhalder, B., Preussmann, R., & Siddiqi, M. (1993). Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Chemical Research in Toxicology, 6(1), 44-50. [Link]

-

Frei, E., Razdan, R., Spiegelhalder, B., & Siddiqi, M. (1993). Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosocaffeidine and dinitrosocaffeidine. Cancer Letters, 74(1-2), 39-44. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 126865, Mononitrosocaffeidine. Retrieved January 24, 2026 from [Link].

-

PubMed. (1993). Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Chemical Research in Toxicology. [Link]

-

Chemsrc. (n.d.). mononitrosocaffeidine | CAS#:145438-96-6. Retrieved January 24, 2026, from [Link]

-

Siddiqi, M., Tricker, A. R., & Preussmann, R. (1988). Caffeine-derived N-nitroso compounds--I: Nitrosatable precursors from caffeine and their potential relevance in the etiology of oesophageal and gastric cancers in Kashmir, India. Carcinogenesis, 9(9), 1543-1546. [Link]

-

PubChemLite. (n.d.). Mononitrosocaffeidine (C7H11N5O2). Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for 1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carbonitrile. Retrieved January 24, 2026 from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for 1,3,7-Trimethyl-2,6-dioxopurine. Retrieved January 24, 2026 from [Link].

-

Siddiqi, M., Kumar, R., Spiegelhalder, B., Preussmann, R., & Bhide, S. V. (1991). nitrosatable precursors from caffeine and their potential relevance in the etiology of oesophageal and gastric cancers in Kashmir, India. Carcinogenesis, 12(1), 133-135. [Link]

-

PubMed. (1991). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Carcinogenesis. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for 3,7-Dihydro-8-((2-hydroxyethyl)amino)-1,3,7-trimethyl-1H-purine-2,6-dione. Retrieved January 24, 2026 from [Link].

-

Bhattacharya, S., & Roy, A. K. (2006). Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation. Current Drug Metabolism, 7(4), 441-445. [Link]

-

Tavares, C., Coelho, D., & Laranjinha, J. (2022). Genotoxicity of Coffee, Coffee By-Products, and Coffee Bioactive Compounds: Contradictory Evidence from In Vitro Studies. Foods, 11(15), 2320. [Link]

-

Global Substance Registration System. (n.d.). 3,7-DIHYDRO-8-((2-HYDROXYETHYL)AMINO)-1,3,7-TRIMETHYL-1H-PURINE-2,6-DIONE. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for 1,3,7-Trimethylpurine-2,6-dione triiodide. Retrieved January 24, 2026 from [Link].

-

PubMed. (1993). Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosocaffeidine and dinitrosocaffeidine. Cancer Letters. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caffeine-derived N-nitroso compounds--I: Nitrosatable precursors from caffeine and their potential relevance in the etiology of oesophageal and gastric cancers in Kashmir, India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mononitrosocaffeidine | C7H11N5O2 | CID 126865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - Mononitrosocaffeidine (C7H11N5O2) [pubchemlite.lcsb.uni.lu]

- 8. mononitrosocaffeidine | CAS#:145438-96-6 | Chemsrc [chemsrc.com]

- 9. Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosocaffeidine and dinitrosocaffeidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Formation of Mononitrosocaffeidine from Caffeidine

Introduction

The emergence of N-nitroso compounds as potential impurities in pharmaceutical products has necessitated a thorough understanding of their formation pathways and robust analytical methods for their detection and quantification.[1][2] N-nitrosamines are a class of compounds characterized by a nitroso group bonded to an amine, and many are classified as probable human carcinogens.[3] This guide provides a comprehensive technical overview of the formation of a specific N-nitroso compound, mononitrosocaffeidine (MNC), from its precursor, caffeidine. Caffeidine is a hydrolysis product of caffeine, a widely consumed stimulant.[4][5] The potential for endogenous nitrosation of caffeidine to form MNC underscores the importance of studying this transformation in detail.[4][5]

This document is intended for researchers, scientists, and drug development professionals, offering insights into the reaction mechanism, synthetic and analytical protocols, and stability considerations for mononitrosocaffeidine.

The Chemistry of Caffeidine Nitrosation

Caffeidine, with its secondary amine functionality, is susceptible to nitrosation under acidic conditions in the presence of a nitrosating agent, typically derived from nitrite salts.[4][6] The reaction is not only of academic interest but also has implications for food safety and pharmaceutical quality control, given the widespread presence of caffeine and nitrites in various consumables.

The General Mechanism of N-Nitrosation

The formation of N-nitrosamines from secondary amines generally proceeds via the following steps, particularly in acidic aqueous media:

-

Formation of the Nitrosating Agent: In the presence of acid, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

-

Formation of the Nitrosonium Ion Carrier: Nitrous acid can be further protonated and lose water to form the nitrosonium ion (NO⁺), or it can dimerize to form dinitrogen trioxide (N₂O₃), which acts as a carrier of the nitrosonium ion.[4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the secondary amine (in this case, caffeidine) attacks the electrophilic nitrogen of the nitrosonium ion carrier.

-

Deprotonation: A subsequent deprotonation step yields the stable N-nitrosamine.

The overall rate of nitrosation is highly dependent on pH. While the concentration of the nitrosating agent (N₂O₃) is proportional to the square of the nitrous acid concentration, the concentration of the unprotonated, reactive amine decreases with increasing acidity. This interplay results in a characteristic bell-shaped pH-rate profile for many nitrosation reactions, with a maximum rate typically observed in the pH range of 3-5.[7][8]

Specifics of Caffeidine Nitrosation to Mononitrosocaffeidine

Caffeidine [1-methyl-4-(methylamino)-5-(N-methylcarbamoyl)imidazole] possesses two nitrogen atoms that could potentially undergo nitrosation: the secondary amine nitrogen and the amide nitrogen.[6] Experimental evidence indicates that the nitrosation of caffeidine in an acidic medium is a rapid process that preferentially occurs at the more nucleophilic secondary amino group to form mononitrosocaffeidine (MNC), an asymmetric N-nitrosamine.[6]

However, the reaction mechanism is likely more complex than a simple, direct nitrosation. Research suggests the potential for the formation of other nitrosated products, such as dinitrosocaffeidine (DNC), where both the amino and amide nitrogens are nitrosated, and mononitrosamidocaffeidine (MNAC), where only the amide nitrogen is nitrosated.[6] The formation of MNC and DNC may also involve a mononitrosamide intermediate followed by a transnitrosation reaction.[6]

Synthesis and Characterization of Mononitrosocaffeidine

The ability to synthesize and characterize MNC is crucial for its use as an analytical standard and for toxicological studies.

Representative Synthetic Protocol

The following is a representative protocol for the synthesis of mononitrosocaffeidine, based on literature descriptions.[6] Note: This procedure should be performed by trained personnel in a well-ventilated fume hood, as N-nitroso compounds are potential carcinogens.

Materials:

-

Caffeidine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), 1 M

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolution: Dissolve a known amount of caffeidine in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice-water bath.

-

Nitrosation: While vigorously stirring, slowly add a solution of sodium nitrite in deionized water dropwise to the caffeidine solution. Concurrently, add 1 M HCl dropwise to maintain the pH of the reaction mixture between 3 and 4. Monitor the pH continuously with a calibrated pH meter.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes).

-

Workup: Once the reaction is complete, neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure mononitrosocaffeidine.

Spectroscopic Characterization

The structure of the synthesized mononitrosocaffeidine must be confirmed by spectroscopic methods.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of MNC. The following table provides representative chemical shifts based on the known structure of MNC and data for similar compounds.[9][10][11]

| Assignment | Representative ¹H NMR Chemical Shift (ppm) | Representative ¹³C NMR Chemical Shift (ppm) |

| Imidazole-H | ~7.5 | ~135 |

| N-CH₃ (Imidazole) | ~3.6 | ~35 |

| N-CH₃ (Amine) | ~3.1 | ~30 |

| N-CH₃ (Amide) | ~2.8 (d) | ~26 |

| C=O | - | ~165 |

| C-N(NO) | - | ~145 |

| C-NH | - | ~140 |

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For mononitrosocaffeidine (C₇H₁₁N₅O₂), the expected molecular weight is approximately 197.19 g/mol .[12]

Under electron impact (EI) or electrospray ionization (ESI), N-nitrosamines often exhibit characteristic fragmentation patterns. A common fragmentation is the loss of the nitroso radical (•NO), resulting in a fragment ion at [M-30]⁺.[13] Other potential fragmentations could involve cleavage of the methyl groups or parts of the imidazole ring.

Table of Expected Mass Fragments:

| m/z | Proposed Fragment |

| 197 | [M]⁺ |

| 167 | [M - NO]⁺ |

| Other fragments | Arising from ring cleavage and loss of methyl groups |

Analytical Quantification of Mononitrosocaffeidine

Sensitive and selective analytical methods are required for the trace-level detection and quantification of MNC in various matrices, such as in vitro reaction mixtures or pharmaceutical formulations.[5][14] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the technique of choice for this purpose.[2]

Representative HPLC-MS/MS Method

The following is a representative HPLC-MS/MS method for the quantification of mononitrosocaffeidine. Method development and validation should be performed according to ICH guidelines.[5]

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analyte.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Quantifier: 198.1 → 168.1 ([M+H]⁺ → [M+H - NO]⁺)

-

Qualifier: A second, less intense fragment ion should be monitored for confirmation.

-

-

Source Parameters: Optimized for maximum sensitivity of the target analyte (e.g., capillary voltage, source temperature, gas flows).

Sources

- 1. ccsnorway.com [ccsnorway.com]

- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 7. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. kgroup.du.edu [kgroup.du.edu]

- 12. researchgate.net [researchgate.net]

- 13. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

Methodological & Application

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Mononitrosocaffeidine in Pharmaceutical Drug Products

Abstract

This application note details a highly selective and sensitive High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Mononitrosocaffeidine (MNC), a potential genotoxic impurity. The method is designed for researchers, scientists, and drug development professionals engaged in the safety and quality control of pharmaceutical products. The protocol herein provides a comprehensive workflow from sample preparation to data analysis, grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative for Nitrosamine Control

The presence of N-nitrosamine impurities in pharmaceuticals is a significant concern for regulatory bodies and manufacturers worldwide due to their classification as probable human carcinogens.[1][2] Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have issued stringent guidelines for the control of these impurities in drug products.[3] Mononitrosocaffeidine (MNC) is a nitrosamine that can potentially form from the nitrosation of caffeidine, a degradation product of caffeine.[4][5][6] Given the widespread use of caffeine as an excipient and its presence in various formulations, a robust analytical method for the quantification of MNC at trace levels is crucial to ensure patient safety.

This application note presents a validated HPLC-MS/MS method for the determination of MNC in a solid dosage form. The method is designed to be compliant with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[7][8][9][10]

Chemical and Physical Properties of Mononitrosocaffeidine

A thorough understanding of the analyte's properties is fundamental to method development.

| Property | Value | Source |

| IUPAC Name | N,3-dimethyl-5-[methyl(nitroso)amino]imidazole-4-carboxamide | PubChem |

| Molecular Formula | C₇H₁₁N₅O₂ | PubChem[11] |

| Molecular Weight | 197.19 g/mol | PubChem[11] |

| Monoisotopic Mass | 197.09127461 Da | PubChem[11] |

| SMILES | CNC(=O)C1=C(N=CN1C)N(C)N=O | PubChem[11] |

Principle of the Method: HPLC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the analysis of trace-level impurities in complex matrices due to its high sensitivity and selectivity.[2] The method described herein utilizes a reversed-phase HPLC system for the chromatographic separation of MNC from the drug product matrix, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Chromatographic Separation

The selection of an appropriate HPLC column and mobile phase is critical for achieving good retention and peak shape for polar analytes like nitrosamines. A column with enhanced polar retention is recommended.

Mass Spectrometric Detection

The high specificity of this method is achieved through MRM analysis, which involves the monitoring of a specific precursor ion to product ion transition for the analyte. The protonated molecule of MNC ([M+H]⁺) is selected as the precursor ion in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.

Experimental Workflow

The overall workflow for the quantification of Mononitrosocaffeidine is depicted below.

Sources

- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrosamines Analysis | Phenomenex [phenomenex.com]

- 3. MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Simultaneous Determination and Quantification of NineNitrosamine Impurities in Semi-Solid Forms Using a GC–MS/MS Method [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. glsciences.com [glsciences.com]

- 10. waters.com [waters.com]

- 11. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Mononitrosocaffeidine in Biological Samples

Introduction: The Imperative for Sensitive Mononitrosocaffeidine Detection

Mononitrosocaffeidine (MNC), a nitrosamine derived from caffeidine, a breakdown product of caffeine, has garnered scientific attention due to its potential health implications.[1][2] N-nitroso compounds as a class are recognized for their carcinogenic potential, necessitating rigorous analytical surveillance.[3][4] The presence of MNC in biological systems can be indicative of endogenous nitrosation processes, which are of significant interest in toxicological and pharmacological research. This document provides a comprehensive guide for the quantitative analysis of Mononitrosocaffeidine in biological matrices, specifically tailored for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to ensure high sensitivity, specificity, and reproducibility, which are critical for accurate risk assessment and metabolic studies.

Mononitrosocaffeidine (C₇H₁₁N₅O₂) is a small molecule with a molecular weight of 197.19 g/mol .[5] Its chemical structure, featuring a nitrosamine group, is the basis for its toxicological concern.[1][6] While some studies have explored its mutagenic and carcinogenic properties, a comprehensive understanding of its metabolic fate and precise levels in biological systems remains an area of active investigation.[1][2][6] Therefore, the development and validation of robust analytical methods are paramount.

This application note will detail a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method, which is the gold standard for the trace-level quantification of nitrosamines due to its exceptional sensitivity and selectivity.[3][7][8][9] We will delve into the critical aspects of sample collection and preparation, with a strong emphasis on the prevention of artifactual nitrosamine formation, a common pitfall in this type of analysis.[10]

The Analytical Challenge: Preventing Artifactual Nitrosamine Formation

To mitigate this risk, the following precautions are essential:

-

Use of Scavengers: The addition of a nitrosation inhibitor, or "scavenger," to the sample upon collection is crucial. Ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) are commonly used for this purpose.[12]

-

Control of pH: Maintaining a neutral or slightly basic pH during sample preparation can help to minimize the rate of nitrosation.[11]

-

Temperature Control: Samples should be kept cold to reduce the kinetics of any potential nitrosation reactions.

The following diagram illustrates the general principle of preventing artifactual nitrosamine formation:

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glsciences.com [glsciences.com]

- 5. Mononitrosocaffeidine | C7H11N5O2 | CID 126865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosocaffeidine and dinitrosocaffeidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Prevention of artifactual formation of nitrosamines during the analysis of baby bottle rubber nipples - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. resolian.com [resolian.com]

Application Notes & Protocols for the Experimental Design of Mononitrosocaffeidine Carcinogenicity Studies in Rats

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting carcinogenicity studies of Mononitrosocaffeidine (MNC) in rats. MNC is an N-nitroso compound derived from caffeidine, a hydrolysis product of caffeine.[1][2] N-nitroso compounds are a class of chemicals known for their carcinogenic potential, primarily through metabolic activation into reactive electrophiles that can alkylate DNA, leading to mutations and the initiation of carcinogenesis.[3][4] This guide adheres to international regulatory standards, including those set forth by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA), to ensure the scientific rigor and ethical integrity of the proposed studies. Detailed protocols for animal selection, dose formulation and administration, in-life monitoring, and terminal pathological evaluation are provided, alongside a discussion of the causal reasoning behind key experimental choices.

Introduction: The Scientific Rationale for Investigating Mononitrosocaffeidine

Mononitrosocaffeidine (MNC) is an N-nitroso compound formed from the nitrosation of caffeidine.[1][2][5] Given that N-nitroso compounds are a well-established class of potent carcinogens, the potential presence of MNC in certain consumables warrants a thorough investigation of its carcinogenic risk to humans.[3][6] The mechanism of carcinogenicity for many N-nitroso compounds involves metabolic activation by cytochrome P450 enzymes to form electrophilic alkylating agents that can adduct DNA, leading to genetic mutations if not repaired.[3][4]

A previous study in BD-IX rats demonstrated that chronic oral administration of MNC induced a high incidence of tumors in the nasal cavity, specifically neuroepitheliomas of the olfactory epithelium and squamous cell carcinomas.[1] This finding of distinct organ-specificity underscores the carcinogenic potential of MNC. The experimental design outlined herein aims to build upon this foundational knowledge, providing a robust framework for confirmatory and mechanistic studies in a well-characterized rat strain, aligning with current international testing guidelines.

Mechanistic Insights: The Carcinogenic Action of N-Nitroso Compounds

The carcinogenic activity of N-nitroso compounds is primarily attributed to their metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules, including DNA.[3][7] This process, known as DNA alkylation, can lead to mispairing of DNA bases during replication, resulting in permanent mutations. If these mutations occur in critical genes that regulate cell growth and differentiation, such as proto-oncogenes or tumor suppressor genes, they can lead to the initiation of cancer.

Caption: Proposed mechanism of Mononitrosocaffeidine-induced carcinogenicity.

Pre-Experimental Considerations

Test Substance and Vehicle Selection

The test substance, Mononitrosocaffeidine (MNC), should be synthesized and purified to a high degree of chemical identity and stability, which must be documented. The chemical structure and purity of MNC can be confirmed using techniques such as NMR, mass spectrometry, and HPLC.[8] A stable formulation of MNC in a suitable vehicle is critical for accurate dosing. For oral administration, an aqueous solution or suspension is preferred. The vehicle should be non-toxic and not interact with the test substance. Distilled water or a 0.5% methylcellulose solution are common choices.

Animal Model Selection

The selection of the animal model is a critical step in the design of a carcinogenicity study.[9] While the original study used BD-IX rats, the use of a more common and well-characterized strain, such as the Sprague-Dawley or Wistar Han rat, is recommended for broader applicability and the availability of extensive historical control data.[10] The National Toxicology Program (NTP) often utilizes the Harlan Sprague Dawley rat in its long-term toxicology and carcinogenicity studies.[11] The chosen strain should be sourced from a reputable vendor and be specific pathogen-free (SPF) to minimize confounding effects from infections.[12]

Ethical Considerations

All animal procedures must be conducted in accordance with the principles of humane experimental technique, often referred to as the 3Rs: Replacement, Reduction, and Refinement.[13][14][15] The study protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[15] The number of animals used should be the minimum required to obtain statistically significant results, and all efforts should be made to minimize pain and distress.[16]

Experimental Design

This study will be designed as a long-term carcinogenicity bioassay in rats, consistent with OECD Guideline 451.[17] The study can be combined with a chronic toxicity assessment (OECD Guideline 453).[18]

Dose Level Selection

At least three dose levels of MNC and a concurrent vehicle control group should be used.[18] The selection of dose levels should be based on data from a preliminary 90-day dose-range finding study.[9]

-

High Dose: The highest dose should induce minimal signs of toxicity without significantly altering the animals' lifespan due to effects other than carcinogenicity. This is often referred to as the Maximum Tolerated Dose (MTD).[19][20] Signs of minimal toxicity may include a slight decrease in body weight gain (no more than 10% relative to controls) or minimal, non-lethal target organ toxicity.[21]

-

Low Dose: The low dose should not produce any observable toxic effects.[19]

-

Intermediate Dose: The intermediate dose should be spaced appropriately between the high and low doses to establish a dose-response relationship.[19]

| Parameter | Description | Reference |

| Preliminary Study | 90-day dose-range finding study in male and female rats. | [9] |

| High Dose (MTD) | Induces minimal toxicity (e.g., <10% body weight gain reduction). | [19][21] |

| Intermediate Dose | Geometrically spaced between high and low doses. | [19] |

| Low Dose | No observable adverse effects. | [19] |

| Control Group | Receives the vehicle only. | [18] |

Experimental Groups and Administration

A minimum of 50 male and 50 female rats per dose group is recommended for the carcinogenicity phase of the study.[18] An additional 10-20 animals per sex per group may be included for interim sacrifices and clinical pathology assessments.[19] The route of administration should be oral, preferably via gavage, to ensure accurate dosing. Dosing should occur daily for a period of 24 months.[11][19]

Caption: Experimental workflow for the long-term carcinogenicity study of MNC in rats.

In-Life and Post-Life Procedures

In-Life Observations

-

Clinical Signs: Animals should be observed twice daily for signs of toxicity, morbidity, and mortality.

-

Body Weight and Food Consumption: Body weight and food consumption should be recorded weekly for the first 13 weeks and monthly thereafter.

-

Ophthalmoscopy: An ophthalmological examination should be performed prior to the start of the study and at termination.

Clinical Pathology

Blood samples should be collected from a subset of animals (at least 10 per sex per group) at 3, 6, 12, 18, and 24 months for hematology and clinical chemistry analysis.[19] Urinalysis should also be performed at the same time points.

| Parameter Category | Key Parameters | Reference |

| Hematology | Red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, platelet count. | [19][22] |

| Clinical Chemistry | Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), creatinine, total protein, albumin, globulin, glucose, cholesterol, triglycerides. | [22][23][24] |

| Urinalysis | Appearance, volume, specific gravity, pH, protein, glucose, ketones, bilirubin, urobilinogen, sediment microscopy. | [23] |

Terminal Procedures and Histopathology

At the end of the 24-month study period, all surviving animals will be euthanized. A full necropsy will be performed on all animals, including those that die or are euthanized during the study. All organs and tissues should be examined macroscopically for abnormalities. A comprehensive list of tissues, including the nasal cavity, should be collected and preserved in 10% neutral buffered formalin for histopathological examination.[12] The histopathological evaluation should be conducted by a board-certified veterinary pathologist, and a standardized nomenclature, such as that from the International Harmonization of Nomenclature and Diagnostic Criteria (INHAND), should be used.[12]

Data Analysis and Interpretation

Statistical analysis of tumor incidence should be performed using appropriate methods that account for survival differences between groups, such as the Poly-k test.[25][26] The analysis of continuous data, such as body weight and clinical pathology parameters, can be performed using analysis of variance (ANOVA) followed by appropriate post-hoc tests. The interpretation of the results should consider the statistical significance, dose-response relationship, and biological relevance of the findings.[27]

Detailed Protocols

Protocol 1: Dose Formulation and Administration

-

Preparation of MNC Stock Solution: Weigh the required amount of MNC and dissolve it in the chosen vehicle to prepare the highest concentration stock solution.

-

Serial Dilutions: Prepare the lower dose concentrations by serial dilution of the stock solution with the vehicle.

-

Homogeneity and Stability: Confirm the homogeneity and stability of the formulations at the beginning of the study and periodically thereafter.

-

Administration: Administer the formulations to the rats via oral gavage at a constant volume relative to body weight (e.g., 5 mL/kg). The control group receives the vehicle only.

Protocol 2: Clinical Pathology Sample Collection and Analysis

-

Blood Collection: Collect blood from the retro-orbital sinus or another appropriate site from anesthetized rats into tubes containing the appropriate anticoagulant (e.g., EDTA for hematology, no anticoagulant for serum chemistry).

-

Hematology: Analyze the whole blood samples using an automated hematology analyzer.

-

Clinical Chemistry: Centrifuge the clotted blood to separate the serum. Analyze the serum using an automated clinical chemistry analyzer.

-

Urinalysis: Collect urine from animals housed in metabolism cages. Perform urinalysis using reagent strips and a refractometer for specific gravity. Examine the sediment under a microscope.

Protocol 3: Necropsy and Tissue Collection

-

Euthanasia: Euthanize the rats by an approved method (e.g., CO2 asphyxiation followed by exsanguination).

-

Gross Examination: Perform a thorough external and internal examination of the carcass. Record any gross abnormalities.

-

Organ Weights: Weigh the brain, liver, kidneys, spleen, heart, testes, and adrenal glands.

-

Tissue Collection: Collect a comprehensive list of tissues and organs and place them in labeled cassettes.

-

Fixation: Immerse the cassettes in 10% neutral buffered formalin. Ensure a 10:1 ratio of fixative to tissue volume.

References

-

U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents. FDA. [Link]

-

Cohen, S. M., et al. (2025, March 28). A critical evaluation of rodent carcinogenicity studies on butyl methacrylate demonstrates a lack of carcinogenic potential. Critical Reviews in Toxicology, 55(3), 205-231. [Link]

-

Van der Laan, J. W. (2023, January 17). Risk Evaluation of Nongenotoxic Carcinogenic Pharmaceuticals. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, August 4). S1B(R1) Testing for Carcinogenicity of Pharmaceuticals. ICH. [Link]

-

Preussmann, R., & Stewart, B. W. (1984). N-Nitroso carcinogens. In Chemical Carcinogens (pp. 643-828). American Chemical Society. [Link]

-

National Toxicology Program. (n.d.). Nomination of the NTP Rodent Bioassay for ICCVAM Review and Validation. NTP. [Link]

-

Akhtar, A. (2015). The flaws and human harms of animal experimentation. Cambridge Quarterly of Healthcare Ethics, 24(4), 407-419. [Link]

-

National Center for Biotechnology Information. (n.d.). Mononitrosocaffeidine. PubChem. [Link]

-

U.S. Food and Drug Administration. (2022, August). Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies. FDA. [Link]

-

Lee, S. H., et al. (2023). Assessing Tumorigenicity in Stem Cell-Derived Therapeutic Products: A Critical Step in Safeguarding Regenerative Medicine. International Journal of Molecular Sciences, 24(14), 11677. [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). ECETOC Guidance on Dose Selection. [Link]

-

National Institute of Environmental Health Sciences. (2023, March 24). Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology. NIEHS. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Carcinogenicity (two rodent species). Pesticide Registration Toolkit. [Link]

-

Ferdowsian, H. R., & Beck, N. (2011). Ethical and scientific considerations regarding animal testing and research. PLoS ONE, 6(9), e24059. [Link]

-

Dunson, D. B. (2001). Bayesian incidence analysis of animal tumorigenicity data. Journal of the Royal Statistical Society: Series C (Applied Statistics), 50(2), 225-236. [Link]

-

European Medicines Agency. (n.d.). S1C (R2) Dose Selection for Carcinogenicity Studies of Pharmaceuticals. EMA. [Link]

-

Bounous, D. I. (2006). Clinical Pathology of the Rat. In The Laboratory Rat (pp. 157-173). [Link]

-

Taconic Biosciences. (n.d.). Updated ICH Guidance Opens the Door to Forego Two-Year Rat Carcinogenicity Study. [Link]

-

Cohen, S. M. (2012). Critical role of toxicologic pathology in a short-term screen for carcinogenicity. Toxicologic Pathology, 40(2), 247-254. [Link]

-

King-Herbert, A. P., & Thayer, K. A. (2006). Animal models for the NTP rodent cancer bioassay: stocks and strains—should we switch? Toxicologic Pathology, 34(7), 802-805. [Link]

-

Jain, P., et al. (2021). Carcinogenic effects of N-nitroso compounds in the environment. Journal of Environmental Pathology, Toxicology and Oncology, 40(2), 15-31. [Link]

-

Siddiqi, M., et al. (1991). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Carcinogenesis, 12(7), 1313-1317. [Link]

-

Delerue-Matos, C., et al. (2015). Clinical and anatomic pathology effects of serial blood sampling in rat toxicology studies, using conventional or microsampling methods. Journal of Pharmacological and Toxicological Methods, 75, 58-65. [Link]

-

Dunnick, J. K., & Hailey, J. R. (1992). The National Toxicology Program Rodent Bioassay. Environmental Health Perspectives, 96, 7-10. [Link]

-

Codex Alimentarius Commission. (n.d.). Studies to Evaluate the Safety of Residues of Veterinary Drugs in Human Food: Carcinogenicity Testing. [Link]

-

Gurjar, M., & Rathore, V. (2023). Ethical considerations regarding animal experimentation. Journal of Evolution of Medical and Dental Sciences, 12(1), 1-5. [Link]

-

Drinkwater, N. R., & Klotz, I. M. (1981). Statistical analysis of tumor multiplicity data. Cancer Research, 41(1), 113-119. [Link]

-

Organisation for Economic Co-operation and Development. (2020, September 30). Current State of Play: OECD Discussions on Doses Selection in Chronic Toxicity Studies. [Link]

-

Druckrey, H. (1973). The mechanisms of action of the carcinogenic nitroso and related compounds. GANN Monograph on Cancer Research, 14, 107-130. [Link]

-

Shaik, A. S., et al. (2021). Mechanism of action of N-nitroso compounds in animal body. Journal of Environmental Pathology, Toxicology and Oncology, 40(2), 1-13. [Link]

-

Yildirim, T., & Dal, E. (2023). Ethical Principles and Rules in Experimental Animal Studies: A Comprehensive Review. Journal of Experimental and Clinical Medicine, 40(4), 831-836. [Link]

-

Lagakos, S. W., & Ryan, L. M. (1985). Statistical analysis of disease onset and lifetime data from tumorigenicity experiments. Environmental Health Perspectives, 63, 211-216. [Link]

-

Organisation for Economic Co-operation and Development. (2018, August 9). OECD 451: Carcinogenicity Studies - Guideline for Testing of Chemicals. Policy Commons. [Link]

-

National Toxicology Program. (n.d.). Toxicology/Carcinogenicity. NTP. [Link]

-

Han, Z. Z., et al. (2010). Reference data of the main physiological parameters in control Sprague-Dawley rats from pre-clinical toxicity studies. Laboratory Animal Research, 26(2), 153-163. [Link]

-

Charles River Laboratories. (n.d.). Carcinogenicity Studies. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Dose Selection for Carcinogenicity Studies of Pharmaceuticals. ICH. [Link]

-

Cressie, N. (1991). A spatial statistical analysis of tumor growth. Journal of the American Statistical Association, 86(416), 861-875. [Link]

-

O'Brien, P. J. (2014). Applied Clinical Pathology in Preclinical Toxicology Testing. In A Comprehensive Guide to Toxicology in Nonclinical Drug Development (pp. 239-268). [Link]

-

Siddiqi, M., et al. (1991). Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosocaffeidine and dinitrosocaffeidine in bd-ix rats. Carcinogenesis, 12(7), 1313-1317. [Link]

-

Ferdowsian, H. R., & Beck, N. (2011). Ethical and scientific considerations regarding animal testing and research. PLoS ONE, 6(9), e24059. [Link]

-

German Federal Office for Radiation Protection. (n.d.). Long-term study in mice and rats at whole body exposure to cell phone radio frequency electromagnetic fields (NTP study). BfS. [Link]

-

Kumar, R., et al. (1988). Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid. Carcinogenesis, 9(12), 2169-2173. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. amerigoscientific.com [amerigoscientific.com]

- 5. Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from caffeidine and caffeidine acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. The Mechanisms of Action of the Carcinogenic Nitroso and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mononitrosocaffeidine | C7H11N5O2 | CID 126865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. criver.com [criver.com]

- 11. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Ethical and Scientific Considerations Regarding Animal Testing and Research | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. policycommons.net [policycommons.net]

- 18. mhlw.go.jp [mhlw.go.jp]

- 19. fda.gov [fda.gov]

- 20. ema.europa.eu [ema.europa.eu]

- 21. database.ich.org [database.ich.org]

- 22. KoreaMed Synapse [synapse.koreamed.org]

- 23. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. semanticscholar.org [semanticscholar.org]

- 25. academic.oup.com [academic.oup.com]

- 26. Statistical analysis of disease onset and lifetime data from tumorigenicity experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. database.ich.org [database.ich.org]

Application Note & Protocol: Purification of Synthesized Mononitrosocaffeidine by Liquid-Liquid Extraction

Abstract

This application note provides a comprehensive, in-depth guide for the purification of synthesized Mononitrosocaffeidine (N-Nitroso Caffeidine) utilizing liquid-liquid extraction (LLE). This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of nitrosamine compounds. The protocol herein is designed to be a self-validating system, emphasizing the scientific rationale behind each step to ensure both purity of the final compound and the safety of the operator. We will delve into the critical parameters of the extraction process, including solvent selection, pH control, and the mitigation of potential impurities. Furthermore, this guide outlines the necessary analytical techniques for the validation of Mononitrosocaffeidine purity.

Introduction: The Challenge of Purifying Mononitrosocaffeidine

Mononitrosocaffeidine (MNC) is an N-nitroso derivative of caffeidine, which itself is a hydrolysis product of caffeine.[1][2] As with many nitrosamines, MNC is a compound of significant interest in toxicological and pharmaceutical research due to the classification of many nitrosamines as probable human carcinogens.[3] The synthesis of Mononitrosocaffeidine typically involves the nitrosation of caffeidine in an acidic medium.[1] This synthesis route, while effective, can result in a crude product containing unreacted starting materials, byproducts, and residual reagents.

The primary impurities of concern in the synthesis of Mononitrosocaffeidine are unreacted caffeidine and the potential formation of Dinitrosocaffeidine (DNC), a nitrosamide that is highly mutagenic.[1][2] Therefore, a robust purification strategy is paramount to isolate MNC with high purity for its use as a reference standard in analytical method development, validation, and quality control of pharmaceutical products.[4]

Liquid-liquid extraction (LLE) is a powerful and versatile technique for the separation and purification of compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. The efficiency of LLE is governed by the partition coefficient of the target compound, which can be significantly influenced by factors such as the choice of organic solvent and the pH of the aqueous phase, particularly for ionizable compounds. This application note will detail a systematic approach to the LLE purification of Mononitrosocaffeidine, addressing the specific challenges posed by its chemical nature and potential impurities.

Health and Safety Precautions

N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5] All waste materials containing nitrosamines must be disposed of in accordance with institutional and national regulations for hazardous chemical waste.

Materials and Equipment

Reagents and Solvents

-

Crude synthesized Mononitrosocaffeidine

-

Dichloromethane (DCM), HPLC grade

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), analytical grade

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Mononitrosocaffeidine reference standard (if available for analytical comparison)

-

Caffeidine reference standard (for impurity analysis)

-

Dinitrosocaffeidine reference standard (for impurity analysis)

Equipment

-

Separatory funnels (appropriate sizes)

-

Beakers and Erlenmeyer flasks

-

pH meter or pH indicator strips

-

Rotary evaporator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer (for structural confirmation)

Experimental Protocol: Liquid-Liquid Extraction of Mononitrosocaffeidine

This protocol is designed for the purification of Mononitrosocaffeidine from a crude reaction mixture. The volumes provided are for a laboratory-scale synthesis and should be scaled accordingly.

Rationale for Protocol Design

The choice of dichloromethane (DCM) as the organic solvent is based on its proven efficacy in extracting nitrosamines from aqueous solutions.[6] The pH of the aqueous phase is a critical parameter. Caffeidine, the precursor, is a basic compound. By adjusting the pH of the aqueous solution, we can modulate the ionization state of caffeidine and thus its solubility. Mononitrosocaffeidine, being a neutral molecule, will preferentially partition into the organic phase. A slightly basic pH will ensure that any unreacted caffeidine is in its free base form, which is more soluble in organic solvents. However, to selectively extract the more neutral Mononitrosocaffeidine, we will perform the initial extraction from a slightly acidic to neutral aqueous phase to suppress the extraction of the more basic caffeidine. A subsequent wash of the organic phase with a dilute basic solution will then remove any remaining acidic impurities and any trace amounts of extracted caffeidine.

Step-by-Step Extraction Protocol

-

Preparation of the Crude Solution:

-

Dissolve the crude Mononitrosocaffeidine in a minimal amount of deionized water. The volume should be sufficient to fully dissolve the solid material.

-

-

Initial pH Adjustment:

-

Carefully adjust the pH of the aqueous solution to approximately 6.5-7.0 using a dilute solution of sodium bicarbonate or hydrochloric acid as needed. Monitor the pH using a calibrated pH meter or pH strips. This neutral pH range helps to minimize the extraction of the more basic caffeidine.

-

-

First Liquid-Liquid Extraction:

-

Transfer the aqueous solution to a separatory funnel.

-

Add an equal volume of dichloromethane (DCM) to the separatory funnel.

-

Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

-

Allow the layers to separate completely. The denser DCM layer will be at the bottom.

-

Carefully drain the lower organic layer (DCM) into a clean Erlenmeyer flask.

-

Repeat the extraction of the aqueous layer with two more portions of DCM. Combine all the organic extracts.

-

-

Washing the Organic Phase:

-

Return the combined organic extracts to the separatory funnel.

-

Add a volume of 5% sodium bicarbonate solution equal to approximately one-third of the organic phase volume.

-

Gently shake and vent as before. This step is crucial for removing any acidic impurities and any remaining traces of caffeidine.

-

Allow the layers to separate and discard the upper aqueous layer.

-

Wash the organic phase with one portion of deionized water to remove any residual sodium bicarbonate. Discard the aqueous layer.

-

-

Drying and Concentration:

-